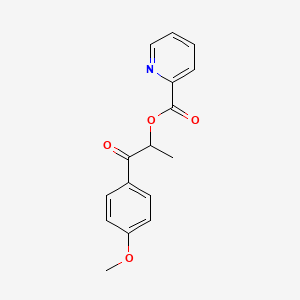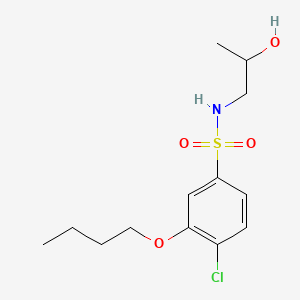
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, also known as BHBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BHBS has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide inhibits Kv1.3 by binding to the channel's pore region, blocking the flow of potassium ions across the membrane. This results in the depolarization of the cell membrane and the inhibition of downstream signaling pathways. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the modulation of insulin secretion, and the inhibition of cancer cell proliferation. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for Kv1.3, its availability in pure form, and its ability to inhibit other ion channels. However, 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, including the development of more potent and selective inhibitors of Kv1.3, the investigation of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a therapeutic agent for inflammatory diseases and cancer, and the exploration of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a tool for studying other ion channels and receptors. Additionally, the development of new synthesis methods for 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide could lead to the production of more efficient and cost-effective inhibitors.
合成法
The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is purified using recrystallization, yielding 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a white crystalline powder. The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been optimized to produce high yields of pure product, making it readily available for scientific research applications.
科学的研究の応用
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, enzymes, and receptors. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, making it a valuable tool for investigating the role of Kv1.3 in various biological processes, including T cell activation and proliferation.
特性
IUPAC Name |
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-4-7-19-13-8-11(5-6-12(13)14)20(17,18)15-9-10(2)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMHQJSWFNHIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)



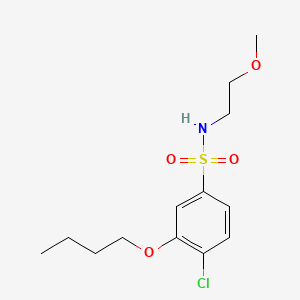
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
![4,5-dimethyl-2-(pentyloxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603058.png)
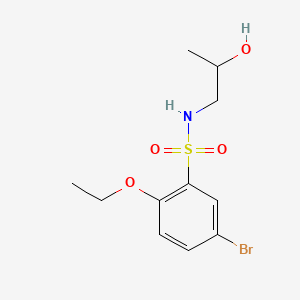
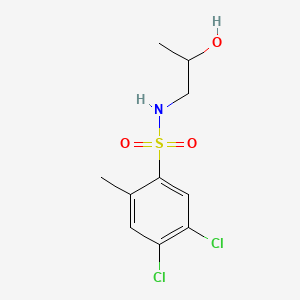
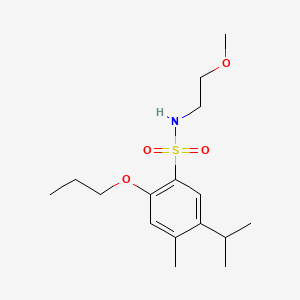
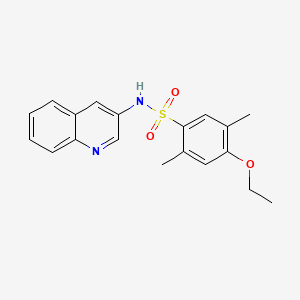
![1-[2-butoxy-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole](/img/structure/B603066.png)
